molecular formula C21H20N4O2S2 B2505220 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole CAS No. 897478-84-1

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole

Cat. No.: B2505220
CAS No.: 897478-84-1
M. Wt: 424.54
InChI Key: MQFJEHINLQZVOF-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole has several scientific research applications:

Preparation Methods

The synthesis of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole involves multiple steps. One common method includes the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach involves the use of diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Industrial production methods often utilize these synthetic pathways to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzothiazole ring can be substituted with various nucleophiles.

    Common Reagents and Conditions: Typical reagents include chloroacetyl chloride, piperidine, and ethanol. .

    Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

The uniqueness of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-2-27-16-4-3-5-17-19(16)23-21(29-17)25-10-8-24(9-11-25)20(26)14-6-7-15-18(12-14)28-13-22-15/h3-7,12-13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFJEHINLQZVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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